ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)-

Catalog No.
S15983244
CAS No.
56463-73-1
M.F
C13H13ClN2O
M. Wt
248.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1...

CAS Number

56463-73-1

Product Name

ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)-

IUPAC Name

1-[4-amino-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

InChI

InChI=1S/C13H13ClN2O/c1-7-11(8(2)17)12(15)13(16-7)9-3-5-10(14)6-4-9/h3-6,16H,15H2,1-2H3

InChI Key

OOIDVVFBVRBJSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=C(C=C2)Cl)N)C(=O)C

Ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- is an organic compound characterized by its complex structure, which includes a pyrrole ring substituted with an amino group and a chlorophenyl moiety. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry. The chemical formula of this compound is C14H15ClN2C_{14}H_{15}ClN_2, and it possesses a molecular weight of approximately 248.73 g/mol.

The reactivity of ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation: The ethanone moiety can undergo acylation reactions, which are useful for synthesizing derivatives with enhanced biological activity.
  • Reduction Reactions: The presence of the carbonyl group in the ethanone structure makes it susceptible to reduction, yielding alcohol derivatives.

Ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- exhibits noteworthy biological activities:

  • Antitumor Activity: Studies have indicated that compounds with similar structures may inhibit tumor growth by interfering with cell proliferation pathways.
  • Antimicrobial Properties: The compound shows potential antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • CNS Activity: Some derivatives of this compound have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Synthesis of ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring: Starting from appropriate precursors, the pyrrole ring can be constructed through cyclization reactions involving α-amino acids or related compounds.
  • Substitution Reactions: Introducing the amino and chlorophenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic addition methods.
  • Final Functionalization: The ethanone functionality can be introduced via acylation reactions using acyl chlorides or anhydrides.

Ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- has several applications:

  • Pharmaceutical Development: Its unique structure allows researchers to explore its potential as a lead compound for new drugs targeting cancer and infectious diseases.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research.

Interaction studies focus on understanding how this compound interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action and therapeutic potential.
  • Receptor Interaction: Studies on how this compound interacts with specific receptors can help elucidate its pharmacological effects.

Ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- shares structural similarities with various other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureSimilarity IndexUnique Features
1-(2-Amino-5-chlorophenyl)ethanoneC8H8ClNO0.87Lacks pyrrole ring
4'-Amino-3',5'-dichloroacetophenoneC8H7Cl2NO0.83Contains dichloro substitution
1-(3-Amino-4-chlorophenyl)ethanoneC8H8ClNO0.89Different amino positioning
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-oneC11H10ClN0.84Contains a different ring system

This table illustrates that while these compounds share some structural features, ethanone, 1-(4-amino-5-(p-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)- is unique due to its specific substitutions and the presence of the pyrrole ring, which may contribute to its distinct biological activities.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

248.0716407 g/mol

Monoisotopic Mass

248.0716407 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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